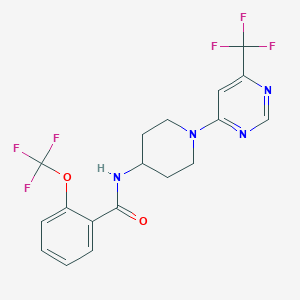
2-(trifluoromethoxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(trifluoromethoxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide" is a benzamide derivative with potential pharmacological properties. Benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain, similar to the compound , have been synthesized and evaluated for various biological activities, including antiarrhythmic activity in mice .
Synthesis Analysis
The synthesis of benzamide derivatives often involves multiple steps, starting from basic aromatic acids or their derivatives. For instance, the synthesis of a related compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved from 2,6-difluorobenzoic acid in a 9-step process . This suggests that the synthesis of the compound would also be a multi-step process, potentially involving the use of similar starting materials and reagents.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, the crystal structure of a related compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, showed two independent molecules with different orientations of the pyridine ring relative to the benzene ring . This indicates that the molecular structure of benzamide derivatives can exhibit conformational diversity, which may affect their biological activity.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including substitutions and modifications of their functional groups. For instance, the desmethylation of a methoxy group to form a hydroxy group was performed on a related compound to obtain a precursor for radiolabeling . This suggests that the compound could also be modified through similar chemical reactions to create derivatives with different properties or for use in imaging studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the introduction of trifluoromethyl groups can affect the lipophilicity and potential oral bioavailability of these compounds . The presence of multiple trifluoromethyl groups, as in the compound , would likely contribute to its overall hydrophobic character and could impact its pharmacokinetic properties.
科学的研究の応用
Metabolic Pathways and Antineoplastic Applications
Research into similar compounds, such as Flumatinib, a tyrosine kinase inhibitor for treating chronic myelogenous leukemia (CML), provides insights into the metabolism of these compounds in humans. Flumatinib's metabolism involves processes such as N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, highlighting the role of electron-withdrawing groups like trifluoromethyl in facilitating these reactions (Gong et al., 2010).
Synthesis and Antiarrhythmic Activity
Another analog, N-(piperidylalkyl)trifluoroethoxybenzamides, including Flecainide Acetate, demonstrates the synthesis and evaluation of compounds for oral antiarrhythmic activity. This research underscores the significance of the trifluoroethoxy group and its derivatives in developing therapeutic agents (Banitt et al., 1977).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties. These compounds, including pyrimidine derivatives, showcase potential as COX inhibitors, indicating the broader applicability of pyrimidine-based structures in medicinal chemistry (Abu‐Hashem et al., 2020).
Electrophoretic Separation and Analysis
The development of nonaqueous capillary electrophoresis for the separation of compounds like Imatinib Mesylate and related substances illustrates the importance of structural analysis and purity assessment in pharmaceutical sciences. This method facilitates the separation and characterization of complex mixtures, essential for the development and quality control of pharmaceutical compounds (Ye et al., 2012).
Potassium Channel Openers for Epilepsy Treatment
Research into N-pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 potassium channel openers for epilepsy treatment underscores the therapeutic potential of pyrimidine derivatives. This research highlights the structural optimization process for achieving selective channel opening activity, contributing to the development of new epilepsy treatments (Amato et al., 2011).
特性
IUPAC Name |
2-(trifluoromethoxy)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F6N4O2/c19-17(20,21)14-9-15(26-10-25-14)28-7-5-11(6-8-28)27-16(29)12-3-1-2-4-13(12)30-18(22,23)24/h1-4,9-11H,5-8H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFLOYOPLMGPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2OC(F)(F)F)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid](/img/structure/B2546222.png)
![Ethyl 4-({[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2546224.png)
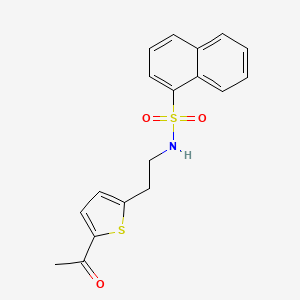
![O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate](/img/structure/B2546228.png)

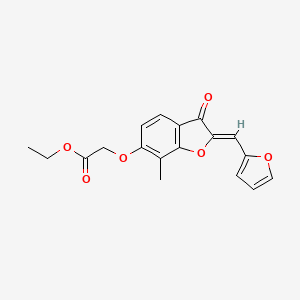
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-cyclopentylacetamide](/img/structure/B2546232.png)
![3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2546234.png)
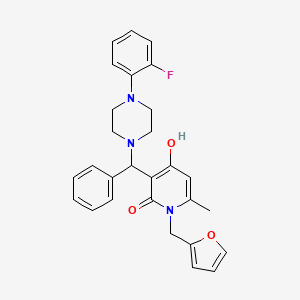

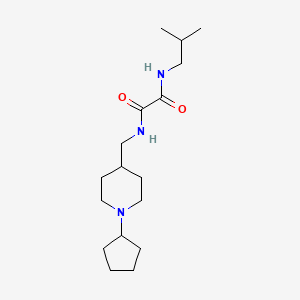
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2546241.png)
![1-(2,4-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546242.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2546243.png)